molecular formula C14H20N4O B14618865 N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide CAS No. 59528-19-7

N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide

Katalognummer: B14618865
CAS-Nummer: 59528-19-7
Molekulargewicht: 260.33 g/mol
InChI-Schlüssel: IEYKLCQMOQOWNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring attached to a diazenyl group, which is further connected to a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide typically involves the reaction of N,N-dimethylbenzamide with piperidine and a diazonium salt. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require the presence of catalysts to facilitate the reaction. The process generally involves the formation of an intermediate diazonium compound, which then reacts with piperidine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]benzamide
  • N,N-Dimethyl-4-[(E)-(4-pyridinyl)diazenyl]benzamide

Uniqueness

N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Eigenschaften

CAS-Nummer

59528-19-7

Molekularformel

C14H20N4O

Molekulargewicht

260.33 g/mol

IUPAC-Name

N,N-dimethyl-4-(piperidin-1-yldiazenyl)benzamide

InChI

InChI=1S/C14H20N4O/c1-17(2)14(19)12-6-8-13(9-7-12)15-16-18-10-4-3-5-11-18/h6-9H,3-5,10-11H2,1-2H3

InChI-Schlüssel

IEYKLCQMOQOWNN-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=CC=C(C=C1)N=NN2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.